N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfanyl]propanamide
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Overview
Description
N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfanyl]propanamide is an organic compound with a complex structure that includes both sulfonamide and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfanyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfonamide Group: This step involves the reaction of 4-diethylsulfamoylphenylamine with a suitable sulfonyl chloride under basic conditions to form the sulfonamide intermediate.
Introduction of the Sulfanyl Group: The next step involves the reaction of the sulfonamide intermediate with 4-methylthiophenol in the presence of a base to introduce the sulfanyl group.
Formation of the Propanamide Group: Finally, the propanamide group is introduced through an amide coupling reaction using a suitable carboxylic acid derivative and a coupling reagent.
Industrial Production Methods
Industrial production methods for this compound typically involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfanyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid, while nucleophilic substitution reactions may use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfanyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfanyl]propanamide involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(diethylsulfamoyl)phenyl]-N2-(4-methylphenyl)-N2-(methylsulfonyl)alaninamide
- N-[4-(diethylsulfamoyl)phenyl]-2-(4-nitrophenoxy)acetamide
Uniqueness
N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfanyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H26N2O3S2 |
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Molecular Weight |
406.6g/mol |
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-2-(4-methylphenyl)sulfanylpropanamide |
InChI |
InChI=1S/C20H26N2O3S2/c1-5-22(6-2)27(24,25)19-13-9-17(10-14-19)21-20(23)16(4)26-18-11-7-15(3)8-12-18/h7-14,16H,5-6H2,1-4H3,(H,21,23) |
InChI Key |
IBTYWHUDKUCQKT-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)SC2=CC=C(C=C2)C |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)SC2=CC=C(C=C2)C |
Origin of Product |
United States |
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